Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride
Description
Chemical Structure and Properties The compound "Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride" is a benzoic acid derivative featuring:
- A p-butoxy substituent on the benzene ring.
- A 2,2-dimethyl-3-(4-methylpiperidino)propyl ester group.
- A hydrochloride salt form, enhancing solubility and stability.
Key Features:
- The 4-methylpiperidino moiety introduces tertiary amine functionality, which may enhance bioavailability or receptor interaction.
- The butoxy group increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy or ethoxy).
- The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications.
Properties
CAS No. |
67032-38-6 |
|---|---|
Molecular Formula |
C22H36ClNO3 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(4-methylpiperidin-1-ium-1-yl)propyl] 4-butoxybenzoate;chloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-5-6-15-25-20-9-7-19(8-10-20)21(24)26-17-22(3,4)16-23-13-11-18(2)12-14-23;/h7-10,18H,5-6,11-17H2,1-4H3;1H |
InChI Key |
WZLZEIWPOZLUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC(C)(C)C[NH+]2CCC(CC2)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride typically involves multiple steps:
Esterification: Benzoic acid is first esterified with p-butoxy alcohol under acidic conditions to form p-butoxybenzoic acid.
Amidation: The p-butoxybenzoic acid is then reacted with 2,2-dimethyl-3-(4-methylpiperidino)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of inflammatory responses, or other biochemical processes.
Comparison with Similar Compounds
Structural Analogs with Modified Ester Groups
(a) Benzoic Acid, p-(butylamino)-, 2-hydroxy-3-(phenylamino)propyl Ester, Hydrochloride (CID 57755)
- Molecular Formula : C20H26N2O3·HCl.
- Key Differences: Replaces the butoxy group with a butylamino group. Features a 2-hydroxy-3-(phenylamino)propyl ester instead of the dimethylated piperidino-propyl ester.
- Implications: The phenylamino group may enhance aromatic interactions in biological systems. Reduced lipophilicity (logP ~3.5 estimated) compared to the target compound due to hydroxyl and polar amino groups.
(b) Benzoic Acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl Ester (CAS 139-62-8)
- Molecular Formula: C22H33NO3.
- Key Differences: Cyclohexyloxy substituent instead of butoxy. 2-methylpiperidino group instead of 4-methylpiperidino.
- Implications: Higher logP (~4.8) due to the bulky cyclohexyl group, suggesting greater membrane permeability . The stereochemistry of the methylpiperidino group may alter receptor binding specificity.
Alkyl Benzoate Derivatives
(a) Propyl Benzoate (CAS 2315-68-6)
- Molecular Formula : C10H12O2.
- Key Differences: Simple n-propyl ester without dimethyl or piperidino modifications. Lacks the hydrochloride salt.
- Implications :
(b) Butyl Benzoate (CAS 136-60-7)
- Molecular Formula : C11H14O2.
Piperidine-Containing Derivatives
(a) 2-Hydroxy-3-(phenylamino)propyl p-(butylamino)benzoate Hydrochloride (CID 57754)
- Molecular Formula : C20H26N2O3·HCl.
- Key Differences: Phenylamino and butylamino groups instead of methylpiperidino and butoxy.
- Implications: Potential for hydrogen bonding via hydroxyl and amino groups, altering solubility and target engagement.
(b) Benzoic Acid, 4-amino-2-(hexyloxy)-, 3-(1-piperidinyl)propyl Ester, Hydrochloride (CAS 100811-90-3)
- Molecular Formula : C21H35ClN2O3.
- Key Differences :
- Hexyloxy substituent and piperidinyl ester group.
- Implications :
- Extended alkyl chain (hexyloxy) increases logP significantly (~5.0), favoring lipid-rich environments.
Pharmacological and Physicochemical Comparison
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